molecular formula C19H26N2O B146738 8-(Di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz(e)indole-1-carbaldehyde CAS No. 136906-08-6

8-(Di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz(e)indole-1-carbaldehyde

Cat. No.: B146738
CAS No.: 136906-08-6
M. Wt: 298.4 g/mol
InChI Key: DSEPKSLFXGYPIU-UHFFFAOYSA-N
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Description

8-(Di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz(e)indole-1-carbaldehyde is a complex organic compound belonging to the indole family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound, in particular, has been studied for its potential pharmacological properties, including serotonergic and dopaminergic activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz(e)indole-1-carbaldehyde typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol. This reaction yields the tricyclic indole structure, which can then be further modified to introduce the dipropylamino and carbaldehyde groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

8-(Di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz(e)indole-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

    Oxidation: 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carboxylic acid.

    Reduction: 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-methanol.

    Substitution: Various halogenated, nitrated, or sulfonated derivatives of the indole ring.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex indole derivatives.

    Biology: Investigated for its interaction with serotonin and dopamine receptors, making it a candidate for studying neurotransmitter pathways.

    Medicine: Potential therapeutic applications in treating neurological disorders due to its serotonergic and dopaminergic activity.

    Industry: Possible use in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 8-(Di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz(e)indole-1-carbaldehyde involves its interaction with serotonin and dopamine receptors. It acts as an agonist at these receptors, modulating neurotransmitter release and activity. The compound’s structure allows it to bind effectively to these receptors, influencing various signaling pathways involved in mood regulation, cognition, and motor control .

Comparison with Similar Compounds

Similar Compounds

  • 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carboxylic acid
  • 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-methanol
  • 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-nitrile

Uniqueness

What sets 8-(Di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz(e)indole-1-carbaldehyde apart from its similar compounds is its specific functional groups, which confer unique reactivity and biological activity. The presence of the aldehyde group allows for further chemical modifications, making it a versatile intermediate in organic synthesis. Additionally, its ability to interact with both serotonin and dopamine receptors makes it a valuable compound for neurological research .

Properties

CAS No.

136906-08-6

Molecular Formula

C19H26N2O

Molecular Weight

298.4 g/mol

IUPAC Name

8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde

InChI

InChI=1S/C19H26N2O/c1-3-9-21(10-4-2)16-7-5-14-6-8-18-19(17(14)11-16)15(13-22)12-20-18/h6,8,12-13,16,20H,3-5,7,9-11H2,1-2H3

InChI Key

DSEPKSLFXGYPIU-UHFFFAOYSA-N

SMILES

CCCN(CCC)C1CCC2=C(C1)C3=C(C=C2)NC=C3C=O

Canonical SMILES

CCCN(CCC)C1CCC2=C(C1)C3=C(C=C2)NC=C3C=O

Key on ui other cas no.

163562-15-0

Synonyms

8-(di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz(e)indole-1-carbaldehyde
8-(di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz(e)indole-1-carbaldehyde, (R)-isomer
8-(di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz(e)indole-1-carbaldehyde, (S)-isomer
8-dbic
OSU 191
OSU-191
OSU191

Origin of Product

United States

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